1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a carboxamide group at position 5 of the pyrazole ring, with ethyl and methyl substituents at positions 1 and 3, respectively. The amide nitrogen is further substituted with a 2-(pyridin-4-yl)ethyl group, introducing aromatic and hydrogen-bonding capabilities. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and inflammatory enzymes .
Properties
IUPAC Name |
2-ethyl-5-methyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-18-13(10-11(2)17-18)14(19)16-9-6-12-4-7-15-8-5-12/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXGUPLNXOFMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 350.41 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
- Colorectal Cancer
Case Studies
- In Vitro Studies : A study reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent antiproliferative effects (IC50 < 10 µM) .
- In Vivo Studies : Another investigation demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models of lung cancer .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that pyrazole compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Targeting Kinases : Some derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical for cell division and proliferation .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory and antiviral activities. For instance, certain pyrazole compounds have demonstrated efficacy against viral infections by targeting viral envelope proteins .
Table 1: Biological Activity Overview of Pyrazole Derivatives
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) enhance anti-inflammatory activity (), while electron-withdrawing groups (e.g., chloro, cyano) are prevalent in synthetic intermediates (). The target compound’s pyridin-4-yl ethyl group may improve target binding via π-π interactions or hydrogen bonding, akin to VEGFR2 inhibitors ().
- Synthetic Yields : Coupling reactions using EDCI/HOBt () or acyl chlorides () yield 43–71%, suggesting moderate efficiency for carboxamide formation.
Physicochemical Properties
Melting points and spectroscopic data highlight structural influences:
- Melting Points : Chloro-substituted derivatives (e.g., 3b, 3e) exhibit higher melting points (171–174°C) due to increased polarity and intermolecular forces, whereas alkyl-substituted analogs (e.g., 3c) melt at 123–125°C . The target compound’s melting point is unreported but may align with pyridinyl-containing analogs (e.g., 181–183°C for fluorophenyl derivatives in ).
- Spectroscopy : $ ^1H $-NMR shifts for pyrazole protons typically appear at δ 7.4–8.1 ppm, with pyridinyl protons resonating near δ 8.1–8.5 ppm (). The target compound’s ethyl and methyl groups would likely show signals at δ 1.2–2.7 ppm.
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?
Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:
Core pyrazole formation : React ethyl acetoacetate with hydrazine derivatives to form the pyrazole backbone .
Functionalization : Introduce the ethyl and methyl groups via alkylation, followed by coupling with a pyridinyl-ethylamine moiety using carbodiimide-mediated amidation .
Characterization :
- NMR : Key signals include pyrazole C-H protons (~δ 6.6–7.8 ppm), pyridinyl protons (~δ 8.6 ppm), and ethyl/methyl groups (δ 1.1–4.2 ppm) .
- LC-MS : Confirm molecular weight (e.g., ESI-MS m/z 450.2 [M+1] for analogous compounds) .
- Elemental analysis : Verify purity (>95%) .
Q. How can researchers validate the structural integrity of this compound in crystallographic studies?
Answer: Single-crystal X-ray diffraction is the gold standard:
- Crystal parameters : For similar pyrazole carboxamides, monoclinic systems (e.g., P2₁/n) with unit cell dimensions a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, β = 96.45° are observed .
- Dihedral angles : Pyrazole rings typically form angles of 7.7°–89.2° with aromatic substituents, influencing molecular rigidity .
- Hydrogen bonding : Intramolecular C–H···O/N interactions stabilize the structure, while intermolecular N–H···N bonds enable 2D network formation .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole carboxamide derivatives in pharmacological studies?
Answer: SAR analysis involves systematic modifications:
-
P1/P4 optimization : Replace the pyridinyl group with aminobenzisoxazole to enhance factor Xa selectivity (e.g., Kᵢ = 13 pM) .
-
Bioavailability enhancement : Reduce basicity of substituents (e.g., replace benzamidine with benzylamine) to improve permeability and reduce plasma protein binding .
-
Data tables :
Modification Factor Xa Kᵢ (pM) Selectivity (vs. trypsin) Oral Bioavailability (%) Pyridine-ethyl 450 10-fold 20 Aminobenzisoxazole 13 >1000-fold 75
Q. How should researchers resolve contradictions in biological activity data across different assays?
Answer: Contradictions often arise from assay conditions or off-target effects. Mitigation steps include:
Assay standardization : Use consistent enzyme concentrations (e.g., 1 nM factor Xa) and buffer systems (e.g., Tris-HCl, pH 7.4) .
Selectivity panels : Test against related proteases (e.g., thrombin, plasma kallikrein) to confirm target specificity .
Pharmacokinetic profiling : Compare in vitro potency (IC₅₀) with in vivo efficacy (e.g., antithrombotic activity in rat models) to identify discrepancies caused by metabolism .
Q. What methodologies are recommended for evaluating the pharmacokinetic (PK) profile of this compound?
Answer:
- Plasma stability : Incubate with human liver microsomes (HLMs) to assess metabolic half-life (e.g., t₁/₂ > 2 hours) .
- Protein binding : Use equilibrium dialysis to measure free fraction in plasma (e.g., >15% free for optimal activity) .
- Oral bioavailability : Administer in preclinical models (e.g., rats) and calculate AUC₀–24h (target: >50% relative to IV dosing) .
Q. How can computational tools enhance the design of analogs with improved target affinity?
Answer:
- Molecular docking : Use software like AutoDock to predict binding modes in factor Xa's S1/S4 pockets. Key interactions include hydrogen bonds with Glu97 and hydrophobic contacts with Tyr99 .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency (R² > 0.85) .
- ADMET prediction : Apply tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
